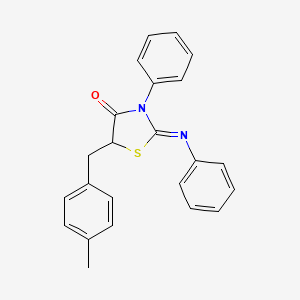
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit various enzymes and proteins, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds with the active site. This results in the disruption of the normal function of the enzyme or protein, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its enzyme and protein inhibitory activity, it has been shown to exhibit antioxidant and anti-inflammatory properties. Additionally, 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit a wide range of enzymes and proteins, making it a versatile tool for studying various biological processes. However, one limitation of using 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and β-secretase. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one and to identify additional targets for its inhibitory activity. Finally, the potential use of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents.
Aplicaciones Científicas De Investigación
5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic properties. It has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, tyrosinase, and β-secretase, which are involved in the pathogenesis of Alzheimer's disease, melanoma, and Alzheimer's disease, respectively. Additionally, 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-17-12-14-18(15-13-17)16-21-22(26)25(20-10-6-3-7-11-20)23(27-21)24-19-8-4-2-5-9-19/h2-15,21H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBRONITQWWMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B4059227.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4059229.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4059241.png)
![2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059246.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4059277.png)
![ethyl 4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4059284.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4059289.png)

![2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4059305.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)
![5-acetyl-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4059331.png)